

Commercial suppliers and price comparison of Boc-HyNic-PEG2-alkyne

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Compound of Interest

Compound Name: *Boc-HyNic-PEG2-alkyne*

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A Comparative Guide to Boc-HyNic-PEG2-alkyne for Bioconjugation

For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional linker is a critical step in the design of effective bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive overview of the commercial landscape, pricing, and key features of **Boc-HyNic-PEG2-alkyne**, a heterobifunctional linker that enables a two-step conjugation strategy. We will delve into a comparison with alternative linker technologies, provide detailed experimental protocols, and visualize the underlying chemical processes.

Introduction to Boc-HyNic-PEG2-alkyne

Boc-HyNic-PEG2-alkyne is a versatile linker that incorporates three key functional elements:

- Boc-protected Hydrazinonicotinamide (HyNic): The HyNic moiety provides a stable, yet selectively deprotectable, hydrazine group. Upon removal of the acid-labile Boc (tert-butoxycarbonyl) protecting group, the hydrazine is exposed and can react with aldehydes and ketones to form a stable hydrazone bond. This reaction is particularly useful for conjugating the linker to antibodies that have been modified to present aldehyde groups.
- Polyethylene Glycol (PEG) Spacer: The short PEG2 spacer enhances the solubility of the linker and the resulting bioconjugate in aqueous media.^{[1][2][3]} PEG linkers are known to be

biocompatible, non-immunogenic, and can help to reduce aggregation and improve the pharmacokinetic properties of the final product.[1][2][4]

- Terminal Alkyne: The alkyne group is a bioorthogonal handle that can specifically react with an azide-functionalized molecule through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[5][6]

This combination of functionalities allows for a controlled, sequential conjugation process, making it a valuable tool in the construction of complex biomolecules.

Commercial Suppliers and Price Comparison

A number of chemical suppliers offer **Boc-HyNic-PEG2-alkyne** and related derivatives. While pricing can fluctuate and is often dependent on the quantity purchased, the following table summarizes the available information from prominent vendors. Purity for this class of reagents is typically high, often exceeding 95%.

Supplier	Product Name	Catalog Number	Purity	Price (USD) - Quantity
AxisPharm	Boc-HyNic-PEG2-Azide (similar product)	AP10606	≥95%	\$410 - 100 mg
			\$820 - 250 mg	
			\$1360 - 500 mg	
DC Chemicals	Boc-HyNic-PEG2-alkyne	-	Not specified	Price on request
TargetMol	Boc-HyNic-PEG2-alkyne	-	Not specified	Price on request
MedchemExpress	Boc-HyNic-PEG2-alkyne	HY-133500	>98%	Price on request
Creative Biolabs	Boc-HyNic-PEG2-alkyne	ADC-L-992	>95%	Price on request
Ambeed	Boc-HyNic-PEG2-alkyne	-	Not specified	Price on request

Note: The price for Boc-HyNic-PEG2-Azide from AxisPharm is included to provide a general price range for similar bifunctional linkers.^[7] Researchers are encouraged to request quotes from the suppliers for the most up-to-date pricing for **Boc-HyNic-PEG2-alkyne**.

Comparison with Alternative Linker Technologies

The choice of a linker technology has a profound impact on the stability, efficacy, and therapeutic index of a bioconjugate.^{[8][9]} **Boc-HyNic-PEG2-alkyne** offers a distinct set of advantages and disadvantages when compared to other commonly used linkers.

Linker Technology	Mechanism of Action	Advantages	Disadvantages
Boc-HyNic-PEG-Alkyne	Two-step: 1) Deprotection and hydrazone formation with an aldehyde/ketone. 2) Copper-catalyzed click chemistry with an azide.	Orthogonal reactivity allows for controlled, sequential conjugation. HyNic-hydrazone bond is stable. PEG spacer improves solubility. ^[1] ^[2] ^[4] Click chemistry is highly efficient and specific. ^[5] ^[6]	Requires two separate reaction steps. The copper catalyst used in CuAAC can be cytotoxic, requiring careful purification. ^[10]
Maleimide-based Linkers (e.g., SMCC)	Thiol-maleimide Michael addition.	Well-established chemistry used in several approved ADCs. ^[11] Relatively straightforward one-step conjugation to native or engineered cysteines.	Maleimide-thiol bond can be susceptible to retro-Michael reaction, leading to premature drug release. ^[8] Can result in heterogeneous products if multiple cysteines are present.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Linkers (e.g., DBCO, BCN)	Copper-free click chemistry between a strained alkyne and an azide.	Bioorthogonal and catalyst-free, avoiding cytotoxicity associated with copper. ^[12] High reaction rates and specificity.	Strained alkynes can be more complex and expensive to synthesize. The bulky nature of the cyclooctyne may impact the properties of the conjugate.
Cleavable Linkers (e.g., Val-Cit, Hydrazone)	Cleaved by specific enzymes (e.g., cathepsins) or in the acidic environment of lysosomes. ^[13] ^[14] ^[15]	Enables targeted release of the payload inside the target cell. Can lead to a "bystander effect" where the released	Can be unstable in systemic circulation, leading to off-target toxicity. ^[11] Efficacy is dependent on the expression of the

		drug can kill neighboring cancer cells.	cleaving enzyme or the pH difference.
Non-Cleavable Linkers	The linker and payload remain attached to the antibody after internalization and degradation.	Generally more stable in circulation. ^[8]	The active metabolite includes the linker and an amino acid residue, which may have reduced cell permeability and activity. No bystander effect.

Experimental Protocols

The following are representative protocols for the two-step conjugation process using a Boc-HyNic-PEG-alkyne linker. Optimization of reaction conditions (e.g., pH, temperature, reactant ratios) is recommended for each specific application.

Protocol 1: Functionalization of an Aldehyde-Modified Antibody with Boc-HyNic-PEG2-alkyne

This protocol describes the initial step of attaching the linker to an antibody that has been engineered or modified to contain an accessible aldehyde group.

Materials:

- Aldehyde-modified antibody in a suitable buffer (e.g., PBS, pH 6.0)
- Boc-HyNic-PEG2-alkyne**
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- 1 M HCl
- Reaction buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 4.7)
- Purification system (e.g., size-exclusion chromatography)

Procedure:

- Deprotection of **Boc-HyNic-PEG2-alkyne**:
 - Dissolve **Boc-HyNic-PEG2-alkyne** in a minimal amount of DMF or DMSO.
 - Add an equal volume of 1 M HCl and incubate at room temperature for 30 minutes to remove the Boc protecting group.
 - Neutralize the solution with an appropriate base (e.g., 1 M NaOH) to a pH of approximately 7.0. The deprotected HyNic-PEG2-alkyne is now ready for conjugation.
- Conjugation to the Antibody:
 - Exchange the buffer of the aldehyde-modified antibody to the reaction buffer (pH 4.7).
 - Add a 10- to 50-fold molar excess of the deprotected HyNic-PEG2-alkyne solution to the antibody solution.
 - Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
 - Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, mass spectrometry).
- Purification:
 - Once the reaction is complete, purify the alkyne-functionalized antibody from excess linker and byproducts using size-exclusion chromatography.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate the alkyne-functionalized antibody with an azide-containing payload.

Materials:

- Alkyne-functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4)

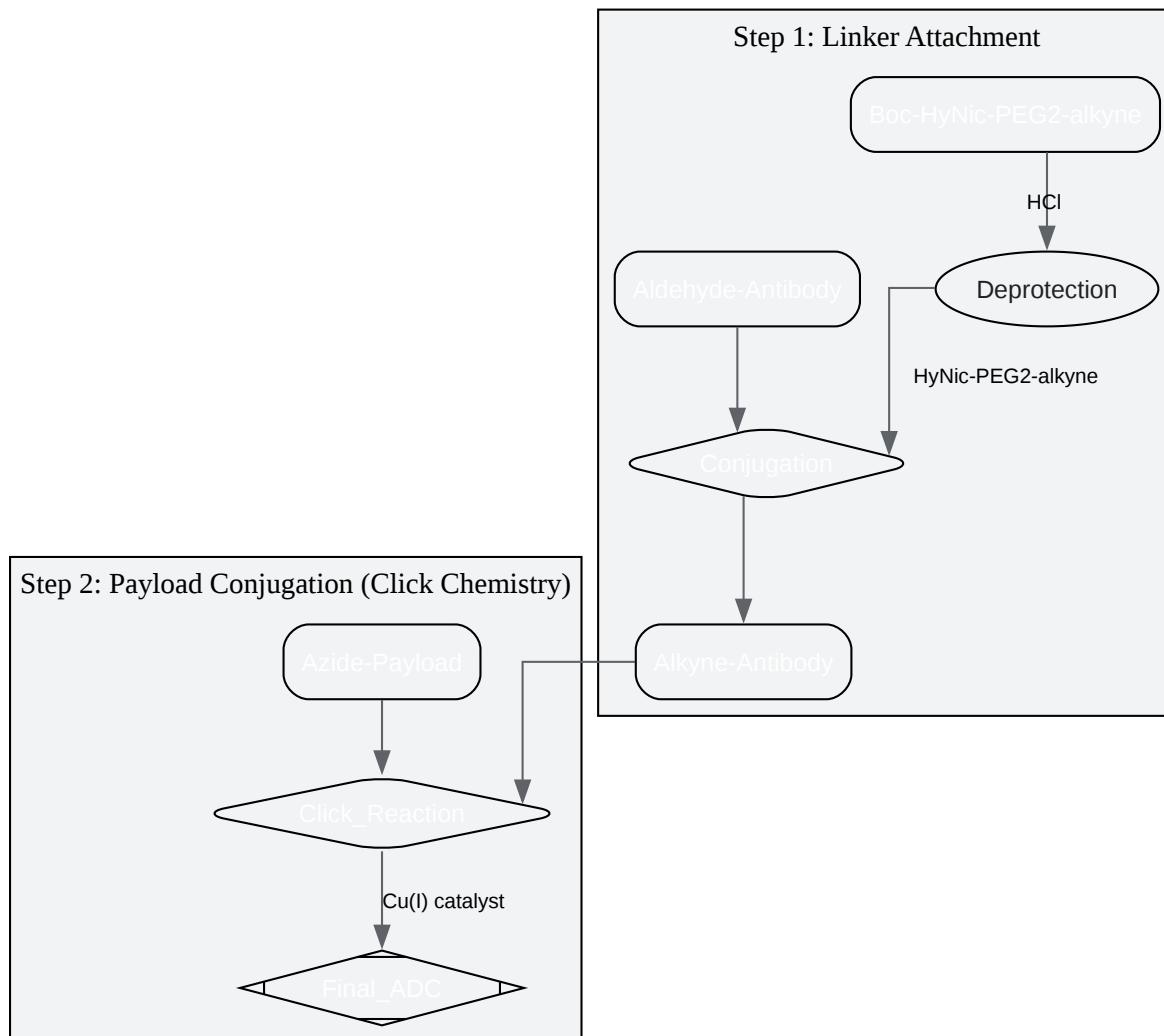
- Azide-containing payload
- Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)[10]
- Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
- Purification system (e.g., size-exclusion chromatography)

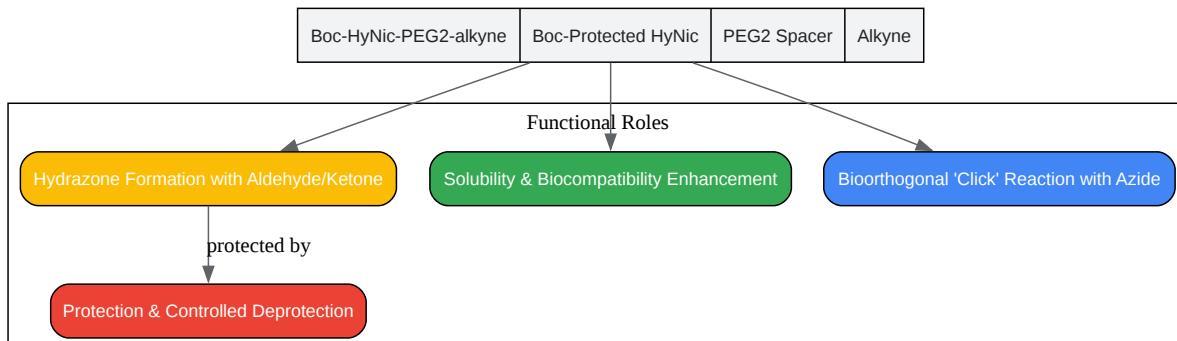
Procedure:

- Preparation of the Catalyst:
 - In a microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio.[16] Allow the mixture to stand at room temperature for 5 minutes to form the copper-ligand complex.
- Click Reaction:
 - To the alkyne-functionalized antibody solution, add the azide-containing payload at a 2- to 10-fold molar excess relative to the antibody.
 - Add the pre-mixed copper-THPTA catalyst to the antibody-payload mixture. A final copper concentration of 0.1-0.5 mM is typically sufficient.
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[10][17]
 - Incubate the reaction at room temperature for 1-2 hours, protected from light.
- Purification:
 - Purify the final antibody-drug conjugate using size-exclusion chromatography to remove the copper catalyst, excess payload, and other reaction components.

Visualizing the Workflow and Linker Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship of the components of **Boc-HyNic-PEG2-alkyne**.





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References

- 1. chempep.com [chempep.com]
- 2. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 3. Linker Spacer and PEGylation - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Boc-HyNic-PEG2-Azide | AxisPharm [axispharm.com]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [benchchem.com](#) [benchchem.com]
- 10. [broadpharm.com](#) [broadpharm.com]
- 11. Current ADC Linker Chemistry - PMC [[pmc.ncbi.nlm.nih.gov](#)]
- 12. [pubs.acs.org](#) [pubs.acs.org]
- 13. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [[axispharm.com](#)]
- 14. Linkers in Antibody-Drug Conjugates - Creative Biolabs [[creative-biolabs.com](#)]
- 15. [njbio.com](#) [njbio.com]
- 16. [jenabioscience.com](#) [jenabioscience.com]
- 17. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [[pmc.ncbi.nlm.nih.gov](#)]
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